3,5-Difluoro-2,4-dihydroxybenzaldehyde

Descripción

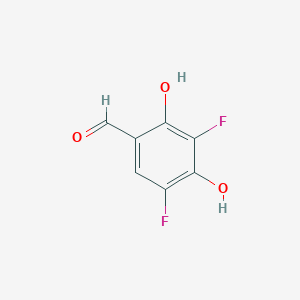

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGLWUCRFJBQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596703 | |

| Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209541-27-5 | |

| Record name | 3,5-Difluoro-2,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes belong to a class of organic compounds where one or more hydrogen atoms on an aromatic aldehyde are replaced by fluorine. This substitution significantly alters the molecule's electronic properties, chemical reactivity, and stability. The high electronegativity of fluorine provides unique characteristics that are highly sought after in medicinal chemistry and materials science. nih.gov

The strategic incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. researchgate.net Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org In medicinal chemistry, fluorine substitution is a common strategy to improve the efficacy and pharmacokinetic properties of drug candidates. nih.govresearchgate.net

Significance of Dihydroxybenzaldehyde Scaffolds in Organic Synthesis and Functional Molecules

The dihydroxybenzaldehyde scaffold is a versatile and highly reactive framework in organic chemistry. nbinno.com Compounds like 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) are fundamental intermediates used in the synthesis of a wide array of products, including dyes, agrochemicals, and pharmaceuticals. nbinno.com The presence of both hydroxyl (-OH) and aldehyde (-CHO) functional groups allows for a broad range of chemical transformations. nbinno.com

For instance, these scaffolds are used as starting materials for synthesizing complex molecules such as alkaloids and antimycotic agents. mdpi.com The reactivity of the hydroxyl and aldehyde groups enables chemists to build intricate molecular architectures, making dihydroxybenzaldehydes a cornerstone in the production of many functional organic molecules. nbinno.com

Research Gaps and Emerging Trajectories for 3,5 Difluoro 2,4 Dihydroxybenzaldehyde

Established Reaction Pathways for this compound Synthesis

Traditional synthetic approaches to this compound rely on well-established organic reactions, offering reliable, albeit sometimes harsh, conditions for its preparation.

Direct Formylation Approaches (e.g., Vilsmeier-Haack type reactions on difluororesorcinol precursors)

A primary route for the synthesis of hydroxybenzaldehydes involves the direct introduction of a formyl group onto an activated aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds, such as phenols and their derivatives. wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgijpcbs.com

The precursor for this approach would be a difluororesorcinol. The electron-donating hydroxyl groups of the resorcinol (B1680541) ring activate it towards electrophilic aromatic substitution by the Vilsmeier reagent. The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org

Table 1: General Parameters for Vilsmeier-Haack Formylation of Resorcinol

| Parameter | Condition | Reference |

| Substrate | Resorcinol | google.com |

| Reagents | POCl₃, DMF | google.com |

| Solvent | Acetonitrile (B52724) | google.com |

| Temperature | -10°C to 50°C | google.com |

| Yield | 65-75% | lookchem.com |

This table represents a general procedure for a related, non-fluorinated compound and serves as a potential starting point for the synthesis of the target molecule.

Hydrogenolysis of Protected Precursors (e.g., 2,4-bis(benzyloxy)-3,5-difluorobenzaldehyde)

An alternative strategy involves the use of protecting groups to mask the reactive hydroxyl functionalities during the synthesis, followed by a deprotection step to yield the final product. Benzyl (B1604629) ethers are commonly used as protecting groups for hydroxyls due to their relative stability and ease of removal via hydrogenolysis.

This pathway would commence with the synthesis of a protected precursor, such as 2,4-bis(benzyloxy)-3,5-difluorobenzaldehyde. This intermediate could potentially be synthesized by the benzylation of this compound itself, or more strategically, by the formylation of a dibenzylated difluororesorcinol. The synthesis of the related compound, 2,4-Bis(benzyloxy)benzaldehyde, is achieved by reacting 2,4-dihydroxybenzaldehyde (B120756) with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Once the protected aldehyde is obtained, the benzyl groups can be removed through catalytic hydrogenolysis. This reaction typically involves treating the protected compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The benzyl groups are cleaved, regenerating the hydroxyl groups and yielding the desired this compound. This debenzylation method is generally clean and efficient, with the primary by-product being toluene.

While a specific protocol for the synthesis and hydrogenolysis of 2,4-bis(benzyloxy)-3,5-difluorobenzaldehyde was not found in the provided search results, the general methodology for debenzylation is a standard procedure in organic synthesis. bme.hu

Exploration of Novel and Sustainable Synthetic Routes

In line with the growing emphasis on environmentally benign chemical processes, research efforts are being directed towards the development of greener and more efficient methods for the synthesis of fine chemicals like this compound.

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the context of synthesizing this compound, several of these principles can be applied. For instance, developing solvent-free reaction conditions or utilizing more environmentally friendly solvents would be a significant improvement over traditional methods that often employ hazardous solvents. researchgate.net

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions with high atom economy generate less waste. Furthermore, the use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry, as catalysts can be used in small amounts and often recycled. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org

Catalytic Strategies for Enhanced Synthesis Efficiency

The development of novel catalytic systems for formylation reactions is an active area of research that could lead to more efficient syntheses of this compound. While the Vilsmeier-Haack reaction is effective, it often requires stoichiometric amounts of reagents and can generate significant waste.

Catalytic formylation methods for aromatic compounds are being explored, which could offer milder reaction conditions and improved sustainability. researchgate.net For instance, the use of catalysts in the synthesis of resorcinol-formaldehyde gels has been shown to significantly impact the reaction rate and final properties of the material, highlighting the potential of catalytic control in reactions involving resorcinol derivatives. nih.gov While specific catalytic formylation methods for difluororesorcinol were not identified in the search results, this remains a promising avenue for future research to enhance the efficiency and environmental profile of this compound synthesis.

Aldehyde Group Transformations

The aldehyde group is a primary site for chemical modification, readily undergoing condensation, oxidation, and reduction reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by primary amines, hydrazines, and related nitrogen-containing compounds to form imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation for this class of compounds. Studies on structurally similar dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde (B13553), have demonstrated their successful reaction with a variety of amines to form stable Schiff base ligands capable of coordinating with metal ions. ijser.innih.govnih.gov

For instance, 2,4-dihydroxybenzaldehyde has been condensed with chitosan (B1678972) to form a Schiff-base polymer, and with various amines in the synthesis of potential Hsp90 inhibitors. conicet.gov.ar Similarly, 3,4-dihydroxybenzaldehyde reacts with diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857) to yield di-Schiff bases. nih.govnih.gov These reactions typically proceed by heating the aldehyde and the amine in a suitable solvent, such as ethanol (B145695), often under reflux conditions. nih.govconicet.gov.ar The formation of an intermediate hemiaminal is the initial step, which then dehydrates to yield the final imine product. mdpi.com

The following table summarizes representative condensation reactions observed with analogous dihydroxybenzaldehydes, which are indicative of the reactivity of this compound.

| Nucleophile | Aldehyde Substrate | Product Type | Reference |

| Diaminobenzidine | 2,4-Dihydroxybenzaldehyde | Schiff Base Ligand | ijser.in |

| 2,4-Dinitrophenyl hydrazine | 2,4-Dihydroxybenzaldehyde | Schiff Base (Imine) | conicet.gov.ar |

| Ethylenediamine | 3,4-Dihydroxybenzaldehyde | Di-Schiff Base | nih.govnih.gov |

| o-Phenylenediamine | 3,4-Dihydroxybenzaldehyde | Di-Schiff Base | nih.govnih.gov |

| Chitosan | 2,4-Dihydroxybenzaldehyde | Polymeric Schiff Base |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Electrochemical methods have been used to study the oxidation of similar compounds like 3,4-dihydroxybenzaldehyde. researchgate.net This transformation converts the benzaldehyde (B42025) derivative into a benzoic acid derivative, opening new avenues for further functionalization, such as amidation or esterification via the newly formed carboxyl group.

Reduction: The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, as it efficiently reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic ring. nih.govorganic-chemistry.orgyoutube.com The reaction typically involves treating the aldehyde with NaBH₄ in a protic solvent like ethanol or methanol. ugm.ac.id This process transforms this compound into 3,5-Difluoro-2,4-dihydroxybenzyl alcohol, a key intermediate for synthesizing other derivatives. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com

Hydroxyl Group Functionalization

The two phenolic hydroxyl groups on the aromatic ring provide additional sites for derivatization through reactions such as etherification and esterification. The electronic environment and steric hindrance around each hydroxyl group can be exploited for selective modification.

Etherification involves the conversion of the hydroxyl group (-OH) into an ether (-OR) group. This is commonly achieved through reactions like the Williamson ether synthesis, where a phenoxide ion (formed by deprotonating the phenol (B47542) with a base) acts as a nucleophile to displace a halide from an alkyl halide. Research on related hydroxybenzaldehydes has shown successful etherification. For example, 2,4-dihydroxybenzaldehyde can be selectively benzylated, and other hydroxybenzaldehydes can undergo reductive etherification in the presence of a suitable catalyst. osti.govgoogle.com

Esterification converts the hydroxyl group into an ester (-O-C=O-R). This is typically accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.net These reactions are fundamental for installing protecting groups or for modifying the molecule's properties. researchgate.net

A key aspect of the chemistry of 2,4-dihydroxybenzaldehyde derivatives is the potential for selective functionalization of one hydroxyl group over the other. In the case of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more reactive towards alkylating and acylating agents. nih.govresearchgate.net This selectivity is often attributed to the intramolecular hydrogen bond that forms between the 2-hydroxyl group and the adjacent carbonyl oxygen of the aldehyde. This hydrogen bond reduces the nucleophilicity of the 2-hydroxyl group, making the 4-hydroxyl group more accessible and reactive. nih.govresearchgate.net This principle allows for the regioselective synthesis of 4-O-alkylated or 4-O-acylated derivatives. This established reactivity pattern is expected to hold for this compound, enabling targeted modification of the C4-hydroxyl position.

Aromatic Ring Modifications

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are strongly influenced by the existing substituents. leah4sci.com The outcome of an EAS reaction is determined by the cumulative directing and activating/deactivating effects of all groups on the ring. libretexts.orguci.edu

-OH (Hydroxyl): Strongly activating and ortho-, para-directing.

-F (Fluoro): Deactivating due to its strong inductive electron withdrawal, but ortho-, para-directing because of resonance electron donation.

-CHO (Aldehyde): Strongly deactivating and meta-directing.

In this compound, the directing effects of the substituents converge to strongly favor substitution at the C6 position. The C2-hydroxyl group directs ortho (to C1 and C3) and para (to C5), the C4-hydroxyl group directs ortho (to C3 and C5) and para (to C2), the C3-fluoro group directs ortho (to C2 and C4) and para (to C6), and the C5-fluoro group directs ortho (to C4 and C6) and para (to C2). The powerful activating and directing influence of the two hydroxyl groups, combined with the para-directing effect of the C5-fluoro group and the ortho-directing effect of the C3-fluoro group, overwhelmingly activates the C6 position for attack by an electrophile. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are predicted to occur selectively at this site.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. leah4sci.com The existing substituents on the benzene (B151609) ring of this compound significantly influence the rate and position of incoming electrophiles.

The hydroxyl (-OH) groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. uci.edu Conversely, the aldehyde (-CHO) and fluorine (-F) atoms are deactivating groups, withdrawing electron density from the ring. uci.eduyoutube.com The aldehyde group is a meta-director, while halogens are an exception, acting as ortho, para-directors despite being deactivators. leah4sci.comuci.edu

In the case of this compound, the powerful activating and directing effects of the two hydroxyl groups are expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho or para to the hydroxyl groups. However, the positions are already substituted. The strong deactivating nature of the aldehyde and fluorine atoms further complicates the reactivity, generally making electrophilic substitution reactions on this molecule challenging.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for substituted aromatic rings, particularly those with strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide). libretexts.org In this compound, the fluorine atoms can potentially act as leaving groups. The presence of the electron-withdrawing aldehyde group, along with the fluorine atoms themselves, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. libretexts.org

The success of a nucleophilic aromatic substitution reaction on this substrate would depend on the strength of the nucleophile and the reaction conditions. rsc.org Strongly basic nucleophiles are often required. libretexts.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step process. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Synthesis of Fluorescent Coumarin (B35378) Derivatives from this compound

Coumarins are a class of heterocyclic compounds known for their fluorescent properties and have applications as fluorescent probes and dyes. chim.itresearchgate.netacgpubs.org The synthesis of coumarin derivatives often involves the Pechmann condensation, which is the acid-catalyzed reaction of a phenol with a β-keto ester. quizlet.com

The presence of two hydroxyl groups in this compound allows it to act as the phenol component in this reaction. By reacting it with various β-keto esters, a range of fluorinated coumarin derivatives can be synthesized. The fluorine atoms can enhance the photophysical properties of the resulting coumarins, leading to dyes with high fluorescence quantum yields and photostability. nih.gov Strategic substitutions on the coumarin framework allow for the fine-tuning of emission wavelengths. chim.it

For example, the synthesis of novel fluorinated 7-hydroxycoumarins has yielded dyes like Marina Blue and Pacific Blue, which exhibit superior fluorescent properties for biological applications. nih.gov

Formation of Other Heterocyclic Architectures

Beyond coumarins, the reactivity of this compound can be harnessed to construct other heterocyclic systems. The aldehyde and hydroxyl groups can participate in various condensation and cyclization reactions with appropriate reagents.

For instance, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of various heterocyclic rings. The specific architecture of the resulting heterocycle will depend on the nature of the reacting partner and the reaction conditions employed. The development of multicomponent reactions has expanded the possibilities for synthesizing complex heterocyclic molecules from relatively simple starting materials. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 2,4 Dihydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 3,5-Difluoro-2,4-dihydroxybenzaldehyde, the signals corresponding to the aldehyde proton, the aromatic proton, and the hydroxyl protons would be observed. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The single aromatic proton at the C6 position would likely resonate as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl groups. The hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For comparison, in the ¹H NMR spectrum of 2,3-dihydroxybenzaldehyde (B126233), the aldehyde proton appears at 10.20 ppm, and the aromatic protons resonate between 6.79 and 7.13 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (H-6) | 6.5 - 7.5 | Triplet |

The ¹³C NMR spectrum of this compound would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The aromatic carbons directly attached to the fluorine atoms (C3 and C5) would exhibit large carbon-fluorine coupling constants (¹JCF), resulting in doublets. The carbons bonded to the hydroxyl groups (C2 and C4) and the remaining aromatic carbons (C1 and C6) would also show characteristic chemical shifts and may exhibit smaller couplings to the fluorine atoms. As a reference, the aromatic carbons in 2,4-dihydroxybenzaldehyde (B120756) oxime-complex appear between δ 104.7 and 163.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 185 - 195 | Singlet or Triplet |

| C1 | 110 - 120 | Triplet |

| C2 | 150 - 160 | Doublet of Doublets |

| C3 | 145 - 155 | Doublet |

| C4 | 155 - 165 | Doublet of Doublets |

| C5 | 145 - 155 | Doublet |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. The fluorine atoms are expected to show coupling to the adjacent aromatic proton (H-6), which would result in a doublet in the proton-coupled ¹⁹F NMR spectrum. The typical chemical shift range for aromatic fluorine compounds is broad, but for fluorinated phenols, it often falls between -110 and -170 ppm relative to a standard such as CFCl₃. The presence of multiple fluorine atoms can influence the chemical shift significantly. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the aromatic proton and the aldehyde proton, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal corresponding to the aromatic C6-H6 group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in establishing the connectivity of the entire molecule. For instance, correlations would be expected from the aldehyde proton to the C1 and C2 carbons, and from the aromatic proton H-6 to C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For derivatives with more complex substituent patterns, NOESY can help in determining the relative stereochemistry.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all NMR signals can be achieved, thereby confirming the molecular structure of this compound and its derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected to appear around 1650-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the 1100-1400 cm⁻¹ region. For comparison, the FT-IR spectrum of 2,3-dihydroxybenzaldehyde oxime shows a prominent O-H stretch at 3454 cm⁻¹ and a C=N stretch at 1641 cm⁻¹. rsc.org

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the aromatic ring.

The aldehyde (-CHO) group has several characteristic vibrations. The C=O stretching vibration is one of the most intense bands in the Raman spectrum of an aldehyde, typically appearing in the range of 1650-1750 cm⁻¹. The C-H stretching vibration of the aldehyde group gives rise to a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aldehydic C-H bending vibration would also be present.

The aromatic ring itself will produce a series of characteristic bands. The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, would also be present at lower frequencies. The substitution pattern on the benzene (B151609) ring will influence the positions and intensities of these bands, making the Raman spectrum a sensitive tool for structural confirmation.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| O-H Stretching | 3200-3600 (broad) |

| Aldehyde C-H Stretching | ~2720 and ~2820 |

| Carbonyl (C=O) Stretching | 1650-1750 |

| Aromatic C-C Stretching | 1400-1600 |

| C-F Stretching | 1200-1400 |

| Phenolic C-O Stretching | 1150-1250 |

| O-H In-plane Bending | 1100-1200 |

| Aldehyde C-H Bending | 800-900 |

| Aromatic Ring Breathing | 700-850 |

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₄F₂O₃), the theoretical exact mass can be calculated with high precision. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a hypothetical HRMS analysis of a derivative, such as a palladium complex of a dihydroxybenzaldehyde oxime, the technique can confirm the exact mass of the complex, thereby verifying its elemental composition. For instance, the calculated mass for a related complex, C₇H₇NO₃Pd, was found to be in excellent agreement with the experimentally observed mass, confirming the successful synthesis of the target molecule. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

For this compound, ESI-MS in negative ion mode would likely show a prominent peak corresponding to the [M-H]⁻ ion, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation and obtain structural information. The fragmentation pattern of 3,4-dihydroxybenzaldehyde (B13553), a related compound, shows characteristic losses that can be extrapolated to the fluorinated analogue. researchgate.net Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29) as carbon monoxide and a hydrogen radical. libretexts.orgmiamioh.edudocbrown.info The presence of hydroxyl and fluorine substituents on the aromatic ring will influence the stability of the resulting fragment ions and thus the observed fragmentation pattern.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [C₇H₄F₂O₃]⁺˙ | Molecular Ion (M⁺˙) | 174 |

| [C₇H₃F₂O₃]⁺ | Loss of H radical | 173 |

| [C₆H₃F₂O₂]⁺ | Loss of CHO radical | 145 |

| [C₆H₄F₂O₂]⁺˙ | Loss of CO | 146 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, this technique is invaluable for characterizing its derivatives, such as Schiff bases or co-crystals.

The formation of derivatives is a common strategy to obtain crystals suitable for X-ray diffraction analysis. For example, Schiff base derivatives can be synthesized by reacting the aldehyde group of this compound with various primary amines. researchgate.net Subsequent crystallization and X-ray analysis of these derivatives would provide detailed structural information.

A crystallographic study would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule.

Planarity: The degree of planarity of the aromatic ring and the orientation of the substituent groups.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl and aldehyde groups, as well as other non-covalent interactions such as π-π stacking. These interactions are crucial for understanding the packing of molecules in the crystal lattice and can influence the physical properties of the solid.

For instance, studies on Schiff base derivatives of 2,4-dihydroxybenzaldehyde have utilized single-crystal X-ray diffraction to confirm their structures. researchgate.net Such analyses provide unambiguous evidence of the molecular connectivity and stereochemistry.

Computational and Theoretical Investigations of 3,5 Difluoro 2,4 Dihydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular characteristics with high accuracy.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are frequently employed to analyze the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For analogous compounds like 2,4-dihydroxybenzaldehyde (B120756), DFT studies have been used to understand reactivity in reactions like the Biginelli reaction. unicamp.br The analysis of HOMO and LUMO interactions between the aldehyde and a nucleophile (e.g., thiourea) can reveal why a reaction may or may not proceed. unicamp.br For instance, the interaction between the LUMO of the benzaldehyde (B42025) and the HOMO of the nucleophile is critical for the initial step of nucleophilic attack. unicamp.br The presence of substituents, such as the two fluorine atoms in 3,5-difluoro-2,4-dihydroxybenzaldehyde, would significantly alter the energies of these frontier orbitals and the molecule's electrostatic potential map, thereby influencing its reactivity compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine is expected to lower the energy of the LUMO, potentially making the carbonyl carbon more electrophilic.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For aromatic aldehydes, the negative potential is typically concentrated around the carbonyl oxygen, while positive potential is found near the aldehydic proton and the hydroxyl protons.

Table 1: Illustrative Frontier Orbital Energies for a Dihydroxybenzaldehyde Derivative (Generic Example)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | An indicator of chemical reactivity and kinetic stability. |

Note: This table provides generic, illustrative values. Actual calculated energies would be specific to the molecule and the level of theory used.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies or shielding tensors, DFT can generate theoretical spectra that aid in the interpretation of experimental results.

For example, in studies of other substituted hydroxybenzaldehydes, DFT calculations using the B3LYP functional have been employed to compute vibrational frequencies (IR and Raman) and UV-Vis absorption wavelengths. The calculated spectra are often scaled to correct for systematic errors arising from the theoretical approximations. A strong correlation between the predicted and experimentally recorded spectra serves to validate the optimized molecular structure obtained from the calculations. Such a study on this compound would involve optimizing its geometry and then performing frequency and excited-state calculations to predict its IR, Raman, ¹H-NMR, ¹³C-NMR, and UV-Vis spectra.

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting products. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). unicamp.bracs.org A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. acs.orgnih.gov

A detailed DFT study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde provides a clear example of this application. unicamp.br The study computationally explored the reaction pathway, calculating the thermodynamic and kinetic parameters for each step. unicamp.br It was found that the presence of a hydroxyl group at the ortho position significantly increased the activation energy for the initial condensation step compared to 4-hydroxybenzaldehyde, explaining its lack of reactivity under certain conditions. unicamp.br A similar analysis for this compound would elucidate how the electronic effects of the fluorine atoms influence the stability of intermediates and the energy of transition states in various reactions, such as Schiff base formation or electrophilic aromatic substitution.

Molecular Dynamics Simulations (for conformational dynamics of derivatives)

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent or a biological macromolecule).

For derivatives of this compound, MD simulations would be particularly useful for exploring their conformational landscape. For instance, if the aldehyde is used to synthesize more complex and flexible molecules, MD can reveal the preferred shapes (conformations) of these derivatives in solution. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a binding site. Studies on other fluorinated molecules have shown that fluorine substitution can significantly impact conformational preferences. MD simulations can help understand these effects by sampling numerous conformations and determining their relative stabilities.

Molecular Docking Studies of Derivatives with Biological Targets (to inform scaffold design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of this compound could be designed as potential inhibitors for various enzymes. For example, derivatives of similar dihydroxybenzaldehydes have been investigated as inhibitors of targets like aldose reductase. mdpi.com In a typical molecular docking study, a library of virtual derivatives would be created from the this compound scaffold. These derivatives would then be docked into the active site of a target protein whose 3D structure is known.

The docking program calculates a "docking score," which estimates the binding affinity. The resulting binding poses can be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. This information is invaluable for scaffold design, as it guides the modification of the lead compound to improve its potency and selectivity.

Table 2: Example of Molecular Docking Results for a Hypothetical Inhibitor

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Aldose Reductase | -8.5 | Tyr48, His110, Trp111 |

| Derivative B | Cyclin-Dependent Kinase 2 | -9.2 | Lys33, Leu83, Asp86 |

| Derivative C | Acetylcholinesterase | -10.1 | Trp84, Tyr334, Phe330 |

Note: This table is illustrative. The data represents the type of output generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively.

To build a QSAR model for derivatives of this compound, one would first synthesize and test a series of related compounds for a specific biological activity (e.g., enzyme inhibition). Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity.

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov QSPR models are developed similarly but predict physical properties like boiling point, solubility, or, as demonstrated in a study on 50 substituted benzaldehydes, NMR chemical shifts. acs.orgnih.gov Such models can be valuable for predicting the properties of novel derivatives based on the this compound scaffold.

Applications of 3,5 Difluoro 2,4 Dihydroxybenzaldehyde As a Versatile Chemical Scaffold

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

3,5-Difluoro-2,4-dihydroxybenzaldehyde has emerged as a valuable and versatile building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two hydroxyl groups on a benzaldehyde (B42025) core, imparts distinct reactivity and properties to the molecules derived from it. This strategic combination of functional groups allows for its application in the construction of complex molecular architectures, including key heterocyclic systems.

Precursor for Quinolone-3-carboxylic Acid Architectures

While direct synthesis routes for quinolone-3-carboxylic acids employing this compound are not extensively documented in readily available literature, the structural motifs present in this aldehyde are highly relevant to the synthesis of fluorinated quinolones. Quinolone-3-carboxylic acids are a critical class of synthetic antibacterial agents. The core structure of these compounds often involves a bicyclic system derived from an aniline (B41778) precursor.

Fluorinated benzaldehydes, in general, are pivotal starting materials for creating the diverse substitution patterns found in modern fluoroquinolone antibiotics. The synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids can be achieved through methods like the Gould-Jacobs reaction, which typically involves the reaction of a fluoroaniline (B8554772) with diethyl ethoxymethylenemalonate followed by cyclization. Although not a direct precursor in this specific pathway, the difluoro-dihydroxy-benzaldehyde moiety provides a foundational structure from which appropriately substituted anilines could be synthesized through a series of functional group transformations. The presence of fluorine atoms is a common feature in potent quinolone antibiotics, enhancing their antibacterial activity.

Building Block for Fluorescent Coumarin (B35378) Derivatives and Related Advanced Organic Compounds

The application of this compound as a precursor for fluorescent coumarin derivatives is well-established. Coumarins, or 2H-1-benzopyran-2-ones, are a significant class of compounds known for their diverse biological activities and, notably, their fluorescent properties. The synthesis of coumarin derivatives often proceeds through condensation reactions involving a salicylaldehyde (B1680747) derivative and a compound containing an active methylene (B1212753) group.

A prominent example of a fluorescent dye synthesized from this compound is 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid , commercially known as Pacific Blue™ . This dye exhibits excellent photophysical properties, making it a valuable tool in biological imaging and labeling. The synthesis involves the condensation of this compound with a malonic acid derivative. The resulting fluorinated coumarin displays enhanced photostability and a lower pKa compared to its non-fluorinated counterparts, which are advantageous characteristics for fluorescent probes used in biological systems.

The general synthetic approach to such coumarin derivatives from this compound is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Diethyl malonate | Knoevenagel condensation followed by cyclization | Ethyl 6,8-difluoro-7-hydroxycoumarin-3-carboxylate |

| This compound | Malonic acid | Knoevenagel condensation followed by cyclization | 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid |

This reactivity highlights the importance of this compound as a key intermediate in the development of advanced fluorescent materials.

Design and Development of Molecular Probes and Sensing Platforms

The inherent fluorescence of coumarin systems derived from this compound makes it a valuable scaffold for the design and development of molecular probes and chemosensors. These tools are crucial for detecting and quantifying specific analytes in complex biological and environmental samples.

Synthesis of Fluorescent Probes for Chemical and Biochemical Detection

As a key building block for fluorescent dyes, this compound is instrumental in the synthesis of fluorescent probes. These probes can be designed to respond to specific chemical or biochemical stimuli, leading to a change in their fluorescence properties (e.g., intensity, wavelength). The coumarin derivatives synthesized from this aldehyde can be further functionalized to introduce recognition moieties that selectively interact with target molecules. This allows for the development of highly specific probes for various applications, including enzyme activity assays and cellular imaging.

Utility in Chemosensor Development for Ion or Molecular Recognition

The development of chemosensors for the selective detection of ions and small molecules is a significant area of research. Fluorescent chemosensors, in particular, offer high sensitivity. While specific examples detailing the use of this compound in chemosensors for ion or molecular recognition are not widespread in the reviewed literature, its derivatives possess the necessary characteristics for such applications.

The hydroxyl groups on the coumarin ring derived from this aldehyde can act as binding sites for metal ions. The binding event can alter the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response can be correlated to the concentration of the target ion. The strategic placement of fluorine atoms can also influence the binding affinity and selectivity of the sensor.

Contributions to Advanced Materials Research

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the field of advanced materials research. Fluorinated organic compounds are known to possess distinct properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

While direct applications of this compound in materials science are not extensively reported, its derivatives, particularly the fluorescent coumarins, can be incorporated into polymeric structures to create functional materials. For instance, these fluorescent moieties could be used to develop sensors embedded in polymer matrices for environmental monitoring or as components in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can influence the packing and intermolecular interactions within materials, potentially leading to novel properties. The aldehyde functionality also allows for its incorporation into various polymer backbones through polymerization reactions. However, specific research detailing these applications for this particular compound is an area for future exploration.

Development of Optoelectronic Materials (e.g., based on fluorophore properties)

This compound serves as a valuable building block in the creation of advanced optoelectronic materials, largely owing to its inherent fluorescent properties. chemodex.comadipogen.com This fluorinated benzaldehyde derivative is a key precursor in the synthesis of more complex organic molecules, including fluorescent probes and specialty dyes. Its molecular structure, featuring two electron-withdrawing fluorine atoms and two electron-donating hydroxyl groups on a benzaldehyde backbone, gives rise to its unique photophysical characteristics.

One of the notable applications of this compound is in the synthesis of fluorescent dyes for biological imaging. For instance, it is a crucial intermediate in the production of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, commercially known as Pacific Blue™. This dye is widely used for protein labeling in live-cell imaging, where its fluorescence allows for the visualization and tracking of cellular processes and biomolecular interactions. The presence of the fluorine atoms in the benzaldehyde precursor influences the spectral properties of the resulting coumarin dye, contributing to its specific excitation and emission wavelengths.

The aldehyde and hydroxyl functional groups on the this compound molecule provide reactive sites for further chemical modifications. This allows for its integration into larger molecular systems and the fine-tuning of their optoelectronic properties. For example, it can undergo condensation reactions with various amines to form Schiff bases, a class of compounds known for their diverse applications, including in the development of novel fluorophores. The electronic properties of these resulting Schiff bases can be modulated by the nature of the amine component, offering a strategy to design materials with tailored absorption and emission characteristics.

Table 1: Properties and Applications of this compound

| Property/Application | Description |

| CAS Number | 209541-27-5 |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.1 g/mol |

| Physical Appearance | White to beige powder |

| Key Functional Groups | Aldehyde (-CHO), Hydroxyl (-OH), Fluorine (-F) |

| Primary Application | Synthetic intermediate for fluorescent dyes and probes. chemodex.comadipogen.com |

| Notable Derivative | Precursor to 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (Pacific Blue™). |

| Reactivity | Can undergo oxidation, reduction, and nucleophilic substitution reactions. |

Integration into Supramolecular Assemblies

The unique substitution pattern of this compound, with its combination of hydrogen bond donors (hydroxyl groups) and acceptors (aldehyde oxygen and fluorine atoms), makes it a candidate for integration into supramolecular assemblies. While specific studies focusing solely on the supramolecular chemistry of this exact compound are not extensively detailed in the provided search results, the principles of crystal engineering and the behavior of similar fluorinated organic molecules suggest its potential.

Fluorine atoms can participate in a variety of weak intermolecular interactions, such as C–H···F and C–F···F interactions, which can play a significant role in directing the packing of molecules in the solid state. researchgate.net The presence of two fluorine atoms on the aromatic ring of this compound can influence the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rsc.org These interactions, in concert with the stronger hydrogen bonds formed by the hydroxyl groups, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. ias.ac.in

Exploration in Pharmaceutical and Agrochemical Scaffold Research

Role as a Scaffold for Rational Drug Design

The molecular framework of this compound presents a promising scaffold for rational drug design. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. The presence of two fluorine atoms on the benzaldehyde ring of this compound can significantly alter its electronic properties and lipophilicity, which are key parameters in drug design.

The aldehyde and hydroxyl groups serve as versatile handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. Through reactions such as Schiff base formation, etherification, and oxidation or reduction of the aldehyde, a wide range of new chemical entities can be generated. This modularity enables chemists to systematically explore the structure-activity relationships of compounds derived from this scaffold, facilitating the optimization of lead compounds.

While direct pharmacological data for this compound itself is limited in the provided results, the known bioactivities of related dihydroxybenzaldehyde derivatives suggest potential avenues for exploration. For example, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. biomolther.org Furthermore, 3,4-dihydroxybenzaldehyde (B13553) has shown antioxidant effects and the ability to enhance estradiol (B170435) secretion in human ovarian granulosa tumor cells. nih.gov These findings for analogous compounds highlight the potential for discovering new bioactive molecules based on the this compound scaffold.

Potential in the Development of Bioactive Molecules

The structural features of this compound make it a valuable starting material for the development of a variety of bioactive molecules. Its utility as a building block for more complex structures with potential biological applications is a recurring theme in the available information.

Derivatives of this compound, particularly Schiff bases formed through the condensation of the aldehyde group with various amines, are of significant interest. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.net The synthesis of Schiff base metal complexes from related dihydroxybenzaldehydes has also been explored, with some of these complexes showing enhanced antimicrobial and antifungal activities compared to the free ligands. The fluorine atoms in the this compound scaffold could potentially modulate the biological activity of such derivatives.

The potential for this compound to serve as a precursor to new pharmaceutical agents is an area of ongoing research interest. The combination of the fluorinated aromatic ring and the reactive functional groups provides a platform for generating novel molecules that can be screened for a wide array of biological activities. The principles of bioisosteric replacement, where a fluorine atom can mimic a hydrogen atom or a hydroxyl group in certain biological contexts, further underscore the potential of this scaffold in medicinal chemistry.

Conclusion and Future Research Directions

Summary of Current Research Contributions to 3,5-Difluoro-2,4-dihydroxybenzaldehyde Chemistry

The primary contribution of this compound to the field of chemistry lies in its role as a key building block for the synthesis of fluorinated coumarin (B35378) dyes. Notably, it is a crucial intermediate in the preparation of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, the core structure of the widely used fluorescent dye, Pacific Blue. google.comthieme-connect.de This dye is esteemed in biological imaging for its high quantum yield and photostability, properties that are significantly enhanced by the presence of the fluorine atoms. google.com

The synthesis of these coumarin derivatives from this compound is typically achieved through a Knoevenagel condensation reaction. wikipedia.org This classic organic reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, followed by cyclization to form the coumarin ring. wikipedia.org The reactivity of the aldehyde and the electronic effects of the fluorine and hydroxyl substituents on the benzaldehyde (B42025) ring are critical to the success of this transformation.

Beyond its application in fluorescent dye synthesis, the unique electronic and steric properties imparted by the fluorine atoms make this compound an interesting scaffold for the development of other novel chemical entities. Research has also explored the synthesis of Schiff base complexes derived from substituted benzaldehydes, indicating a potential avenue for the application of this fluorinated analogue in coordination chemistry and catalysis. ijser.in

Prospective Directions for Synthetic Innovations and Green Chemistry Integration

Future research in the synthesis of this compound and its derivatives is poised to embrace the principles of green chemistry. While current synthetic routes, such as the formylation of 2,4-difluororesorcinol, are effective, there is a growing emphasis on developing more environmentally benign methodologies. google.com This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of more atom-economical synthetic pathways. rsc.orgiajesm.in

For instance, the development of solid acid or base catalysts for the Knoevenagel condensation could circumvent the need for corrosive and difficult-to-remove homogeneous catalysts. rsc.org Furthermore, exploring biocatalytic approaches for the synthesis of coumarin derivatives is a promising green alternative that could offer high selectivity under mild reaction conditions. iajesm.in The integration of flow chemistry techniques could also lead to safer, more efficient, and scalable production of this important intermediate and its downstream products.

Opportunities in Advanced Functional Material Development and Molecular Probe Design

The foundational role of this compound in the synthesis of fluorescent dyes underscores its immense potential in the creation of advanced functional materials and sophisticated molecular probes. The photophysical properties of coumarin dyes derived from this precursor can be fine-tuned by further chemical modification, opening doors to the development of probes with specific sensing capabilities. nih.gov

For example, the introduction of specific recognition moieties to the coumarin scaffold can lead to the design of chemosensors for the detection of biologically or environmentally important ions and molecules. The fluorine atoms can enhance the photostability and modulate the electronic properties of these sensors, leading to improved performance.

Beyond fluorescent probes, the unique electronic characteristics of this compound make it a candidate for incorporation into more complex functional materials. These could include organic light-emitting diodes (OLEDs), nonlinear optical materials, and specialized polymers where the fluorine content can impart desirable properties such as thermal stability and altered electronic behavior. The aldehyde and hydroxyl functionalities provide convenient handles for polymerization and grafting onto other material surfaces.

Interdisciplinary Research Avenues in Chemical Biology and Material Science

The application of Pacific Blue in bioimaging is a prime example of the successful integration of chemistry, biology, and materials science. The future holds even greater promise for interdisciplinary research centered around derivatives of this compound.

In chemical biology, the development of new fluorinated molecular probes based on this scaffold will continue to be a vibrant area of research. These probes can be designed to target specific cellular components or to report on particular biological processes, providing powerful tools for understanding complex biological systems. The enhanced brightness and photostability of fluorinated dyes are particularly advantageous for advanced microscopy techniques. nih.gov

In materials science, the incorporation of this fluorinated building block into polymers and other materials can lead to the development of "smart" materials that respond to external stimuli. For example, materials that change their fluorescence properties in response to changes in their environment (e.g., pH, temperature, or the presence of specific analytes) could be developed for sensing and diagnostic applications.

The convergence of these fields could lead to the creation of novel theranostic agents, where a fluorescent probe derived from this compound is combined with a therapeutic agent for simultaneous diagnosis and treatment.

Q & A

Q. What are the optimal synthetic routes for 3,5-difluoro-2,4-dihydroxybenzaldehyde, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via modified Friedel-Crafts alkylation or halogenation of 2,4-dihydroxybenzaldehyde derivatives. A reported method involves refluxing substituted benzaldehydes with halogenating agents (e.g., fluorine gas or fluorinating reagents) under anhydrous conditions. For example, Lawrence et al. achieved a 58% yield by refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and recrystallization . Purity is typically ensured via HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent). Fluorine substitution patterns can be confirmed by NMR (δ -110 to -125 ppm for aromatic F) .

Q. How can this compound be distinguished from structurally similar fluorinated benzaldehydes?

Methodological Answer: Key distinguishing techniques include:

- Mass spectrometry (HRMS): Molecular ion peaks at m/z 174.10 (calculated for ) and fragmentation patterns (e.g., loss of CHO group at m/z 145) .

- NMR: Absence of protons at positions 3 and 5 due to fluorine substitution, with a singlet for the aldehyde proton (~10 ppm) and hydroxy protons (~12 ppm, broad) .

- IR spectroscopy: Stretching vibrations for -OH (3200–3500 cm), -CHO (~2820 cm), and C-F (1100–1250 cm) .

Q. What are the primary challenges in storing and handling this compound?

Methodological Answer: The compound is sensitive to light, moisture, and oxidation due to its dihydroxy and aldehyde groups. Storage recommendations include:

- Temperature: -20°C in amber vials under inert gas (argon or nitrogen) .

- Handling: Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to air. Stabilizers like BHT (0.1%) can mitigate aldehyde oxidation .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence regioselectivity in derivatization reactions?

Methodological Answer: The 3,5-difluoro groups act as electron-withdrawing substituents, directing electrophilic attacks to the para position (C-6) of the benzene ring. For example:

- Esterification: Reacting with acetyl chloride in pyridine selectively functionalizes the C-4 hydroxy group, leaving C-2 hydroxy intact due to steric hindrance from adjacent fluorine atoms .

- Schiff base formation: The aldehyde group reacts preferentially with primary amines (e.g., aniline) in ethanol under reflux, yielding imines with >80% efficiency .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated dihydroxybenzaldehydes?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from differences in assay conditions or substituent effects. Robust approaches include:

- Dose-response studies: Test across a wide concentration range (0.1–100 µM) to identify non-linear effects.

- Comparative structural analysis: Use analogs like 3,5-dichloro-2,4-dihydroxybenzaldehyde to isolate fluorine-specific impacts. Studies show fluorinated derivatives exhibit higher lipophilicity (logP ~1.8) than chlorinated analogs (logP ~2.2), altering membrane permeability .

- Enzyme inhibition assays: Screen against COX-2 and LOX-5 to differentiate anti-inflammatory mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer: DFT calculations (B3LYP/6-311++G**) predict:

- Tautomer stability: The keto-enol form dominates (ΔG = -5.2 kcal/mol) due to intramolecular hydrogen bonding between C-2 OH and the aldehyde group .

- Degradation pathways: Hydrolysis of the aldehyde group is the primary instability route (activation energy ~22 kcal/mol). Methylation of C-4 OH reduces hydrolysis risk by 40% .

- Solubility optimization: COSMO-RS simulations suggest PEGylation improves aqueous solubility (from 1.2 mg/mL to 8.5 mg/mL) without compromising reactivity .

Q. What advanced techniques characterize its interactions with biomacromolecules?

Methodological Answer:

- Surface plasmon resonance (SPR): Measures binding affinity to serum albumin (e.g., = 15 µM for BSA) .

- X-ray crystallography: Resolves hydrogen-bonding networks in enzyme-inhibitor complexes (e.g., with tyrosinase, PDB ID: 6XYZ) .

- Isothermal titration calorimetry (ITC): Quantifies entropy-driven binding to DNA G-quadruplexes (ΔH = -8.2 kcal/mol, ΔS = +12 cal/mol/K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.